molecular formula C14H19N3O2 B11857879 tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B11857879
M. Wt: 261.32 g/mol
InChI Key: LOAMDYFMDXKMRP-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,2-c]pyridine core

Preparation Methods

The synthesis of tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the tert-butyl ester and cyano groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate include:

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 2-cyano-1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-6-5-12-10(9-17)7-11(8-15)16(12)4/h7H,5-6,9H2,1-4H3

InChI Key

LOAMDYFMDXKMRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2C)C#N

Origin of Product

United States

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